molecular formula C11H19N4O3P B5526381 N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine

N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine

Cat. No. B5526381
M. Wt: 286.27 g/mol
InChI Key: KMOOIHFNPGBJJZ-UHFFFAOYSA-N
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Description

The compound of interest is structurally related to 1,2,4-triazole derivatives, a class of compounds known for their diverse chemical reactions, synthesis methods, and broad range of biological activities. The related research focuses on the synthesis, molecular structure analysis, and properties of compounds with triazole cores and various substituents, indicating the significance of these structural features in chemical and pharmacological research.

Synthesis Analysis

The synthesis of triazole derivatives often involves Ugi reactions, leading to a variety of cyclic compounds with potential as pseudopeptidic molecules. For instance, Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions followed by reactions with sodium ethoxide (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using techniques like X-ray diffraction, as demonstrated by Shtaitz et al. (2023), who confirmed the structure of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their precursors using NMR and ESI-MS data, followed by X-ray crystallography (Shtaitz, Ladin, Sharutin, Kopchuk, Rybakova, Sharafieva, Krinochkin, Zyryanov, Pospelova, & Matern, 2023).

Chemical Reactions and Properties

Triazole derivatives engage in various chemical reactions, including cyclization and substitution reactions, to afford structurally diverse compounds. For example, Panchal and Patel (2011) reported the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine through reactions involving acetyl chloride and hydrazine hydrate (Panchal & Patel, 2011).

Scientific Research Applications

Electrophilic Aminations with Oxaziridines

Cyclohexanespiro-3'-oxaziridine transfers its NH group to various nucleophiles, enabling the synthesis of azines, hydrazines, diaziridines, and N-aminopeptides among others. These reactions contribute to the development of compounds with potential biological activities and pharmaceutical applications. The versatility of oxaziridines in facilitating electrophilic aminations underscores the chemical utility of compounds like N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine in generating functionalized molecules for further scientific exploration (Andreae & Schmitz, 1991).

Synthesis and Antimicrobial Activities of Triazole Derivatives

Triazole derivatives, including those related to the core structure of N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine, have been synthesized and evaluated for antimicrobial activities. These compounds exhibit varying degrees of activity against microorganisms, highlighting their potential in the development of new antimicrobial agents (Bektaş et al., 2010).

Novel Synthesis Approaches for Functionalized Oxazoles

The synthesis of functionalized oxazoles through intermolecular reactions demonstrates the potential for creating biologically active molecules and materials. These methodologies offer efficient routes to complex, fully substituted oxazoles, which are important motifs in bioactive compounds. Such approaches reflect the broader utility of compounds like N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine in facilitating novel synthetic pathways (Gillie et al., 2016).

Poly(oxazoline)s with Telechelic Antimicrobial Functions

The synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups illustrates the application of oxazoline-based compounds in creating materials with antimicrobial properties. This research area is pertinent to developing new materials for biomedical applications, including antimicrobial coatings and drug delivery systems (Waschinski & Tiller, 2005).

properties

IUPAC Name

N-[1-(4-methyl-2-oxo-1,3,2λ5-dioxaphospholan-2-yl)cyclohexyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N4O3P/c1-10-7-17-19(16,18-10)11(5-3-2-4-6-11)14-15-8-12-13-9-15/h8-10,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOOIHFNPGBJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COP(=O)(O1)C2(CCCCC2)NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N4O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine

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